molecular formula C14H18N2O B11877891 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- CAS No. 655250-13-8

8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy-

Cat. No.: B11877891
CAS No.: 655250-13-8
M. Wt: 230.31 g/mol
InChI Key: CRTQJDJBWLGYEF-UHFFFAOYSA-N
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Description

8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- is a chemical compound with the molecular formula C15H20N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a quinoline core substituted with a tert-butyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline as the core structure.

    Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor, such as sodium methoxide, reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include:

  • Quinoline N-oxide derivatives (oxidation)
  • Tetrahydroquinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. The tert-butyl and methoxy groups may enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    8-Quinolinamine, 2-(1,1-dimethylethyl)-5,6-dimethoxy-: Similar structure but with an additional methoxy group.

    8-Quinolinamine, N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-5,6,7,8-tetrahydro-: Contains a dimethylsilyl group and a tetrahydroquinoline core.

Uniqueness

8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

655250-13-8

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-tert-butyl-6-methoxyquinolin-8-amine

InChI

InChI=1S/C14H18N2O/c1-14(2,3)12-6-5-9-7-10(17-4)8-11(15)13(9)16-12/h5-8H,15H2,1-4H3

InChI Key

CRTQJDJBWLGYEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)N

Origin of Product

United States

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